molecular formula C11H12N2O2S B2612444 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623084-02-5

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2612444
CAS No.: 1623084-02-5
M. Wt: 236.29
InChI Key: RTKQKEBAAKXABJ-UHFFFAOYSA-N
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Description

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound features a thiazole ring fused with a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-propyl-2-aminothiazole with 1H-pyrrole-1-carboxylic acid in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
  • 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
  • 5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

These compounds share a similar core structure but differ in the alkyl substituents on the thiazole ring. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from its analogs .

Properties

IUPAC Name

5-propyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)12-11(16-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQKEBAAKXABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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